molecular formula C13H19NO B13622655 3-((2,4,6-Trimethylbenzyl)oxy)azetidine

3-((2,4,6-Trimethylbenzyl)oxy)azetidine

Cat. No.: B13622655
M. Wt: 205.30 g/mol
InChI Key: BAUJAGVGAIPARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((2,4,6-Trimethylbenzyl)oxy)azetidine is a chemical compound with the molecular formula C13H19NO. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the 2,4,6-trimethylbenzyl group attached to the oxygen atom in the azetidine ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4,6-Trimethylbenzyl)oxy)azetidine typically involves the nucleophilic substitution reaction of azetidine with 2,4,6-trimethylbenzyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the azetidine ring. The reaction conditions often include:

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2,4,6-Trimethylbenzyl)oxy)azetidine undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides.

    Reduction: Reduction of the azetidine ring can lead to the formation of amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted azetidines with various functional groups.

Scientific Research Applications

3-((2,4,6-Trimethylbenzyl)oxy)azetidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((2,4,6-Trimethylbenzyl)oxy)azetidine involves its interaction with specific molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The presence of the 2,4,6-trimethylbenzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, a four-membered nitrogen-containing heterocycle.

    2,4,6-Trimethylbenzyl chloride: The precursor used in the synthesis of 3-((2,4,6-Trimethylbenzyl)oxy)azetidine.

    N-Benzylazetidine: A similar compound with a benzyl group attached to the nitrogen atom of the azetidine ring.

Uniqueness

This compound is unique due to the presence of the 2,4,6-trimethylbenzyl group, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(2,4,6-trimethylphenyl)methoxy]azetidine

InChI

InChI=1S/C13H19NO/c1-9-4-10(2)13(11(3)5-9)8-15-12-6-14-7-12/h4-5,12,14H,6-8H2,1-3H3

InChI Key

BAUJAGVGAIPARH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)COC2CNC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.